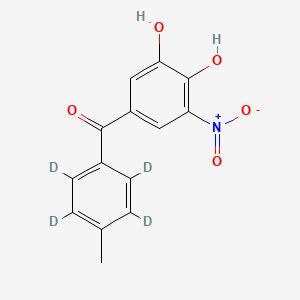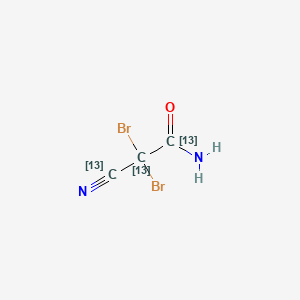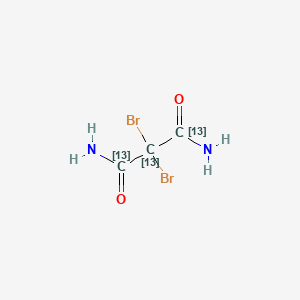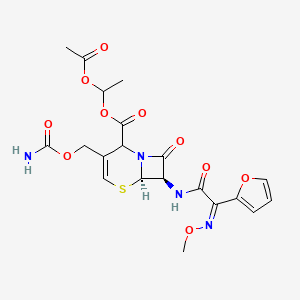
Tolcapone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolcapone-d4 is used as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines, including dopamine . Tolcapone crosses the blood-brain barrier and can inhibit both peripheral and central COMT activity .
Synthesis Analysis
A cost-effective and commercially viable one-pot synthesis of tolcapone has been developed from commercially available 1,2-dimethoxy benzene . The process involves the treatment of 1,2-dimethoxy benzene and 4-methyl benzoyl chloride with aluminum chloride to form a benzophenone derivative in situ .Molecular Structure Analysis
Tolcapone-d4 has a molecular formula of C14H7D4NO5 . It is a solid compound that is slightly soluble in DMSO and methanol .Chemical Reactions Analysis
Tolcapone-d4 is intended for use as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of COMT, an enzyme that degrades catecholamines .Physical And Chemical Properties Analysis
Tolcapone-d4 has a molecular formula of C14H7D4NO5 and a formula weight of 277.3 . It is a solid compound that is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique
Parkinson’s Disease Treatment
Tolcapone-d4: is primarily used in the treatment of Parkinson’s disease (PD). It acts as a catechol-O-methyltransferase (COMT) inhibitor, which helps in prolonging the effect of levodopa therapy by slowing its metabolism. This results in improved control of motor fluctuations in PD patients .
Neurocognitive Enhancement
Research has explored the use of Tolcapone-d4 in enhancing cognitive functions. Studies have indicated that it may improve neurocognition in healthy adults and could be beneficial in treating cognitive deficits in conditions like schizophrenia .
Drug Delivery Systems
Tolcapone-d4: has been incorporated into micro- and nano-systems for controlled drug delivery. These systems aim to provide a sustained release of medication, which is particularly beneficial for managing chronic conditions like PD, where consistent dosing is crucial .
Biochemical Research
In biochemical research, Tolcapone-d4 has been identified as a potent inhibitor of transthyretin amyloidogenesis. This property is significant in the study of amyloid diseases, such as familial amyloid polyneuropathy, where it can help in stabilizing protein structures and reducing disease progression .
Molecular Biology Applications
Tolcapone-d4: is utilized in molecular biology for its role in inhibiting the aggregation process of proteins. This application is crucial in understanding the molecular basis of neurodegenerative diseases and developing therapeutic strategies .
Clinical Trials
Tolcapone-d4: is actively being evaluated in clinical trials for its efficacy as a cognitive enhancer. These trials are crucial in determining the drug’s potential in treating cognitive and negative symptoms of schizophrenia and other neurological disorders .
Pharmacological Studies
Pharmacological studies have focused on the safety and efficacy of Tolcapone-d4 . Systematic reviews have been conducted to support clinicians’ choices in using this drug as part of the therapeutic armamentarium for PD .
Neurology Research
Tolcapone-d4: is also a subject of interest in neurology research for its potential effects on neurocognition. Studies aim to understand how it can influence cognitive performance and the electrical activity distribution across the brain during task performance .
Mécanisme D'action
Target of Action
Tolcapone-d4, like its parent compound Tolcapone, primarily targets the enzyme Catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in humans and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters such as dopamine .
Mode of Action
Tolcapone-d4 acts as a potent, selective, and reversible inhibitor of COMT . The precise mechanism of action of Tolcapone-d4 is believed to be related to its ability to inhibit COMT, which alters the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations . This leads to higher availability of dopamine in the brain, which is beneficial in the management of Parkinson’s disease .
Biochemical Pathways
By inhibiting COMT, Tolcapone-d4 prevents the premature metabolization of levodopa to 3-O-methyldopa . This results in an increase in the dopamine pool in the brain, thereby affecting the dopamine biochemical pathway . The increase in dopamine availability can improve motor fluctuations in Parkinson’s disease patients .
Pharmacokinetics
Tolcapone-d4 is expected to have similar pharmacokinetic properties to Tolcapone. Tolcapone is quickly absorbed from the gut with an absolute bioavailability of approximately 65%, which is only slightly decreased when taken with food . The volume of distribution is approximately 9 liters, and the total clearance is approximately 7 liters per hour, resulting in a mean plasma half-life of 1.8 hours .
Result of Action
The primary molecular effect of Tolcapone-d4 is the inhibition of COMT, leading to increased plasma concentrations of levodopa . On a cellular level, this results in increased dopamine availability in the brain, improving motor fluctuations in Parkinson’s disease patients . It’s important to note that tolcapone has been associated with potential hepatotoxicity .
Action Environment
The efficacy and safety of Tolcapone-d4 can be influenced by various environmental factors. For instance, liver function can significantly impact the drug’s action, efficacy, and stability . Strict adherence to hepatic function monitoring is crucial when using Tolcapone-d4, as it can potentially cause liver injury . Furthermore, the presence of other medications can also influence the action of Tolcapone-d4, as they may interact with the drug, altering its pharmacokinetics and pharmacodynamics .
Safety and Hazards
Propriétés
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPIUSUKVNLNT-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolcapone-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)


![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)



